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Compound of Interest

Compound Name: 4-Methoxypiperidin-1-amine

CAS No.: 168272-98-8

Cat. No.: B066541

Get Quote

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen

bonding interactions make it a versatile building block. The introduction of an N-amino group,

creating an N-aminopiperidine (or piperazin-1-amine) moiety, adds a unique hydrazine-like

functional handle. This group can alter the parent molecule's basicity, hydrogen bonding

potential, and metabolic profile. When combined with a 4-methoxy substituent, as in 4-
Methoxypiperidin-1-amine, the resulting molecule presents an intriguing profile of polarity,

basicity, and conformational preference that warrants detailed physicochemical characterization

for any potential drug discovery campaign.

This guide will systematically explore the essential physicochemical parameters of 4-
Methoxypiperidin-1-amine, grounding predictions in established chemical principles and data

from analogous structures.

Molecular Structure and Core Properties
The foundational step in characterizing any molecule is to define its structure and fundamental

properties. The putative structure of 4-Methoxypiperidin-1-amine forms the basis for all
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subsequent predictions and analyses.

Chemical Structure:

Based on this structure, we can determine the core molecular properties.

Property Value Source

Molecular Formula C₆H₁₄N₂O Calculated

Molecular Weight 130.19 g/mol Calculated[1]

IUPAC Name 4-methoxypiperidin-1-amine

CAS Number Not readily available

Canonical SMILES COC1CCN(CC1)N

These fundamental properties are the entry point for further computational and experimental

characterization.

Key Physicochemical Parameters in Drug
Development
The journey of a drug candidate from discovery to clinical application is heavily influenced by

its physicochemical properties. These parameters govern its absorption, distribution,

metabolism, and excretion (ADME) profile.

Basicity and Ionization State (pKa)
Expertise & Experience: The pKa is arguably one of the most critical parameters for a molecule

containing basic nitrogen centers. It dictates the extent of ionization at a given pH, which

profoundly impacts solubility, membrane permeability, and target binding. 4-Methoxypiperidin-
1-amine possesses two potential basic centers: the exocyclic primary amine (N-NH₂) and the

endocyclic tertiary amine of the piperidine ring. The N-amino group, being part of a hydrazine-

like moiety, is expected to be the more basic center. The electron-donating effect of the

piperidine ring will increase its basicity compared to a simple alkylamine. The 4-methoxy group,

being relatively distant, is expected to have only a minor electronic influence on the pKa.
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Predicted pKa: The pKa of the conjugate acid is predicted to be in the range of 8.5 - 9.5. This is

based on the known pKa values of similar N-aminopiperidines and considering the electronic

environment. At physiological pH (7.4), the molecule will exist predominantly in its protonated,

cationic form.

Experimental Protocol: Potentiometric Titration

This is the gold-standard method for pKa determination, offering high accuracy and reliability.

Methodology:

Preparation: A precise weight of 4-Methoxypiperidin-1-amine is dissolved in high-purity

water or a water/co-solvent mixture (e.g., methanol) to create a solution of known

concentration (e.g., 1-10 mM).

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M

HCl).

Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode

as the titrant is added in small, precise increments.

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined

from the pH value at the half-equivalence point, where half of the amine has been

protonated.
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Caption: Workflow for pKa determination by potentiometric titration.
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Lipophilicity (LogP and LogD)
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its

ability to cross biological membranes. It is typically expressed as the logarithm of the partition

coefficient (LogP) between octanol and water. For ionizable compounds like 4-
Methoxypiperidin-1-amine, the distribution coefficient (LogD) is more relevant as it considers

all ionic and neutral species at a specific pH. Given the predicted pKa, the LogD will be

significantly lower than the LogP at physiological pH because the charged form is more water-

soluble.

Predicted Properties:

XLogP3-AA: A computationally predicted value for the neutral form is approximately -0.1 to

-1.0, suggesting a relatively polar character even when uncharged, due to the presence of

two nitrogen atoms and an oxygen atom. A related compound, 4-Methoxypiperidin-3-amine,

has a computed XLogP3-AA of -1.[1]

LogD at pH 7.4: Given the high degree of protonation at pH 7.4, the LogD is expected to be

significantly lower (more negative) than the LogP, likely in the range of -2.5 to -3.5.

Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between two immiscible

phases.

Methodology:

Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4 for LogD) and

an organic phase (n-octanol), pre-saturating each with the other.

Partitioning: A known amount of the compound is added to a flask containing measured

volumes of both phases.

Equilibration: The flask is shaken vigorously until equilibrium is reached (typically several

hours).
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol

and aqueous layers.

Quantification: The concentration of the compound in each phase is determined using a

suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

Calculation: LogP or LogD is calculated as log₁₀([Concentration in Octanol] / [Concentration

in Aqueous Phase]).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Methoxypiperidin-3-amine | C6H14N2O | CID 76223539 - PubChem
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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